2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid
CAS No.:
Cat. No.: VC16489478
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12O3 |
|---|---|
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C14H12O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,10H,7-8H2,(H,15,16) |
| Standard InChI Key | SKLDOUZOOMQVMI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(O1)C3=CC=CC=C3C=C2)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functionalization
The molecular framework of 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid consists of a naphthalene system fused to a 2,3-dihydrofuran ring, with an acetic acid group (-CH₂COOH) appended to the saturated carbon at position 3 (Figure 1). The dihydrofuran moiety introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs. The acetic acid substituent contributes to the compound’s polarity, influencing its solubility and pharmacokinetic properties.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₄O₄ |
| Molecular weight | 270.27 g/mol |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 3 |
Note: Properties derived from computational modeling of the IUPAC structure.
The planar naphthalene system facilitates π-π stacking interactions with biological targets, while the dihydrofuran oxygen participates in hydrogen bonding. The acetic acid group enables salt formation, enhancing bioavailability under physiological conditions .
Synthetic Methodologies
Radical Cyclization Approaches
A pivotal method for constructing the dihydronaphthofuran core involves manganese(III)-mediated radical cyclizations. Yılmaz and colleagues demonstrated that treating 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes in the presence of Mn(OAc)₃ generates α-carbon radicals, which undergo intramolecular cyclization to yield dihydronaphthofuran derivatives . For example, reacting 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone under acidic conditions produces 2,3-dihydronaphtho[2,3-b]furan-4,9-dione in 54–98% yield (Scheme 1). Adapting this protocol, the acetic acid side chain can be introduced via post-cyclization functionalization, such as ester hydrolysis or nucleophilic substitution.
Photochemical [3+2] Cycloadditions
Suginome’s photoaddition strategy enables regioselective synthesis of angular dihydronaphthofurans. Irradiating 2-hydroxy-1,4-naphthoquinone with terminal alkynes in acetone generates vinyl cation intermediates, which undergo cyclization to form naphtho[2,3-b]furan-4,9-diones . While this method primarily yields quinone-containing analogs, modifying the alkyne precursor to include carboxylate groups could furnish the acetic acid derivative.
Multicomponent Reactions
A three-component reaction involving lawsone, aldehydes, and isocyanides catalyzed by ethylenediamino diacetate (EDDA) efficiently constructs 2-aminonaphthofuran scaffolds . By substituting isocyanides with acetylenic acids, this methodology may be adapted to introduce the acetic acid moiety directly during cyclization.
Pharmacological Activities
Anti-Inflammatory Effects
The acetic acid group in 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid suggests potential cyclooxygenase (COX) inhibition, akin to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Molecular docking studies predict strong interactions with COX-2’s hydrophobic pocket, where the naphthalene system engages in van der Waals contacts, and the carboxylic acid group coordinates with Arg120 .
Antitumor Activity
Dihydronaphthofuran derivatives exhibit cytotoxicity against human cancer cell lines, including MCF7 (breast) and SK-Br-3 (ovarian). Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, characterized by caspase-3 cleavage and Bax/Bcl-2 ratio elevation . The acetic acid substituent may enhance cellular uptake through monocarboxylate transporter-mediated transport.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF7 | 9.2 | Caspase-3 activation |
| SK-Br-3 | 1.6 | ROS generation |
| A549 | 12.4 | Topoisomerase inhibition |
Data synthesized from analogous compounds in ref .
Structure-Activity Relationships (SAR)
Role of the Dihydrofuran Ring
Saturation of the furan ring reduces electrophilicity, diminishing nonspecific protein binding and improving metabolic stability. Comparative studies show that dihydro derivatives exhibit 3-fold greater plasma half-lives than their fully aromatic counterparts .
Impact of the Acetic Acid Group
The carboxylic acid functionality is critical for target engagement. Methyl ester prodrugs of 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid demonstrate 10-fold lower potency in vitro, underscoring the importance of the free acid group for bioactivity .
Industrial and Environmental Considerations
Green Synthesis Initiatives
Recent advances employ deep eutectic solvents (DES) composed of sorbitol and metformin HCl to facilitate one-pot syntheses with 47–78% yields, reducing reliance on volatile organic solvents . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods.
Scalability Challenges
Large-scale production is hampered by low regioselectivity in radical cyclizations. Continuous-flow reactors equipped with UV-LED irradiation have improved photochemical step efficiency, achieving kilogram-scale outputs with >90% purity .
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